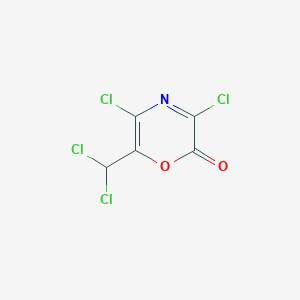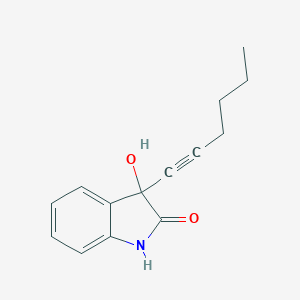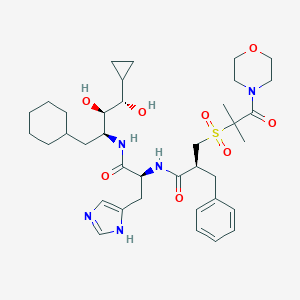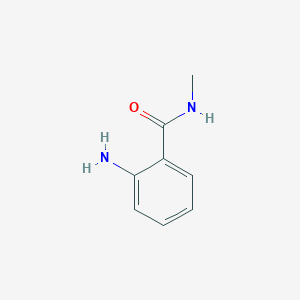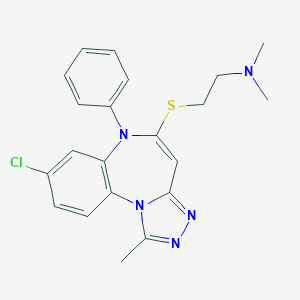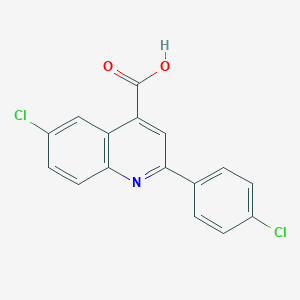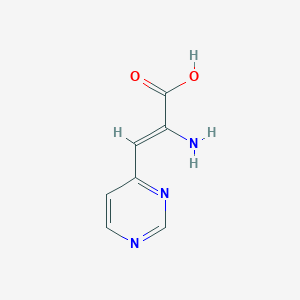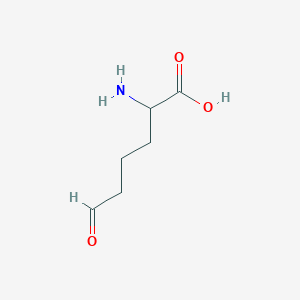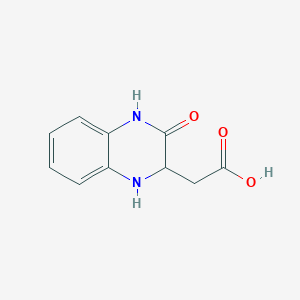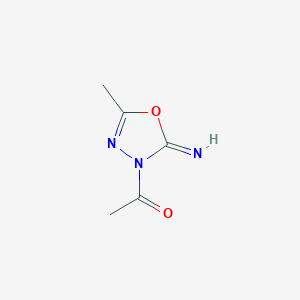
2-Chloro-6,7-difluoroquinoxaline
Descripción general
Descripción
Quinoxaline derivatives are a class of compounds with a wide range of biological activities, including antimicrobial properties. The core structure of quinoxaline can be modified to enhance these properties, as seen in the synthesis of various derivatives with potential antimicrobial activity . The 2-chloro-6,7-difluoroquinoxaline is a compound that can be used as a starting material or intermediate in the synthesis of more complex quinoxaline derivatives, which may exhibit a range of biological activities.
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves the modification of the core quinoxaline structure. For instance, the replacement of the chlorine atom at the C-2 position with an ether linkage attached to a benzene ring has been explored to yield new Schiff bases containing quinoxaline moieties . Additionally, the reaction of dichloroquinoxaline derivatives with malononitrile and ethyl cyanoacetate can produce a variety of dihydroquinoxaline derivatives . These synthetic routes demonstrate the versatility of quinoxaline chemistry and the potential for creating a wide array of derivatives with different properties.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is crucial in determining their biological activity. For example, the crystal structure of N-acyl-N'-dichloroacetyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalines was determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule . The molecular structure can influence the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, leading to the formation of new compounds with different properties. For instance, 2-chloro-7-nitroquinoxaline can react with piperidine to yield an unexpected disubstitution product due to a nucleophilic substitution of hydrogen . Similarly, 2,3-dichloro-6-nitroquinoxaline can undergo displacement reactions to form s-triazolo[3,4-a]quinoxaline derivatives . These reactions highlight the reactivity of quinoxaline derivatives and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity and biological activity. The antimicrobial activity of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives was found to be influenced by specific structural characteristics, such as the substitution pattern on the quinoxaline ring . Additionally, the synthesis of 2-fluoroquinoline and 2,6-difluoropyridine by halogen exchange from corresponding chloro-compounds demonstrates the feasibility of introducing fluorine atoms into the quinoxaline structure, which can alter its properties .
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-6,7-difluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-8-3-12-6-1-4(10)5(11)2-7(6)13-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQGARNEDBXHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438898 | |
| Record name | 2-chloro-6,7-difluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-difluoroquinoxaline | |
CAS RN |
143007-15-2 | |
| Record name | 2-chloro-6,7-difluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6,7-difluoroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



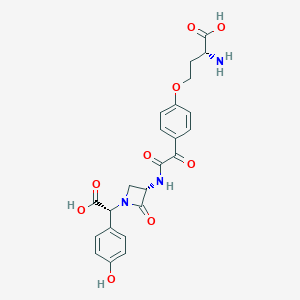
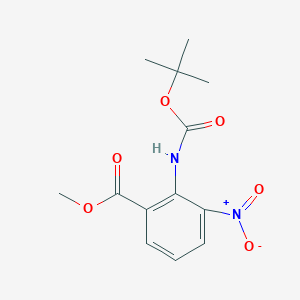
![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)
